molecular formula C9H17NO2 B13340007 (2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid

(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid

Cat. No.: B13340007
M. Wt: 171.24 g/mol
InChI Key: WJVOMMOLIJHWRY-SSDOTTSWSA-N
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Description

(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a propanoic acid moiety, and a 1-methylcyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as cyclopentanone and methylamine.

    Formation of Intermediate: The cyclopentanone undergoes a methylation reaction to introduce the 1-methyl group, forming 1-methylcyclopentanone.

    Amination: The 1-methylcyclopentanone is then subjected to an amination reaction with methylamine to form the corresponding amine.

    Coupling Reaction: The amine is coupled with a suitable propanoic acid derivative under appropriate conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the methylation, amination, and coupling reactions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid moiety can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in biological systems and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may participate in metabolic pathways, influencing biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-3-(1-methylcyclohexyl)propanoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    (2R)-2-Amino-3-(1-ethylcyclopentyl)propanoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid is unique due to the presence of the 1-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems.

Biological Activity

(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid, often referred to as a derivative of amino acids, has garnered attention in the field of pharmacology and biochemistry due to its potential biological activities. This article delves into its immunobiological effects, neuroprotective properties, and mechanisms of action, supported by diverse research findings and case studies.

1. Chemical Structure and Properties

The compound this compound is characterized by its unique cyclopentyl structure, which may influence its biological interactions. Its molecular formula is C9H15N1O2C_9H_{15}N_1O_2, and it is classified under amino acids with potential therapeutic applications.

2. Immunobiological Activity

Research has indicated that derivatives of amino acids, including this compound, exhibit significant immunostimulatory and immunomodulatory activities. In a study focused on 2-amino-3-propanoic acid derivatives, certain compounds demonstrated enhanced secretion of chemokines such as RANTES and MIP-1α. These findings suggest that this compound could play a role in modulating immune responses, potentially enhancing the body's ability to fight infections or diseases .

3. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various contexts. For example, compounds similar to this amino acid have shown the ability to activate the PI3K-Akt signaling pathway, which is crucial for neuronal survival and protection against excitotoxicity induced by glutamate. This pathway's activation leads to the phosphorylation of key proteins such as GSK3β, which is involved in neuroprotection .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Chemokine Secretion : The compound enhances the secretion of immune mediators, thereby potentially boosting immune response.
  • Neuroprotection : Activation of the PI3K-Akt pathway reduces neuronal death caused by excitotoxic agents like glutamate.
  • Inhibition of Apoptosis : By modulating pathways associated with cell survival, it may inhibit apoptosis in neuronal cells.

Case Study 1: Immunomodulatory Effects

In a controlled study involving various amino acid derivatives, this compound was tested for its ability to enhance immune responses in vitro. Results showed a significant increase in cytokine production compared to controls, indicating its potential as an immunomodulator.

Case Study 2: Neuroprotective Mechanisms

Another study examined the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results indicated that treatment with these amino acids significantly reduced markers of oxidative stress and apoptosis in neuronal cultures.

6. Data Summary

Biological ActivityObserved EffectsReferences
ImmunostimulatoryEnhanced chemokine secretion
NeuroprotectionActivation of PI3K-Akt pathway
Apoptosis InhibitionReduced markers of apoptosis

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(2R)-2-amino-3-(1-methylcyclopentyl)propanoic acid

InChI

InChI=1S/C9H17NO2/c1-9(4-2-3-5-9)6-7(10)8(11)12/h7H,2-6,10H2,1H3,(H,11,12)/t7-/m1/s1

InChI Key

WJVOMMOLIJHWRY-SSDOTTSWSA-N

Isomeric SMILES

CC1(CCCC1)C[C@H](C(=O)O)N

Canonical SMILES

CC1(CCCC1)CC(C(=O)O)N

Origin of Product

United States

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